molecular formula C21H25N5O4S B2876978 2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1040652-78-5

2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2876978
CAS RN: 1040652-78-5
M. Wt: 443.52
InChI Key: OHFSKJPOJJHROW-UHFFFAOYSA-N
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Description

2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis and Biological Assessment

Heterocyclic compounds, including triazolopyridines and pyridazinones, are synthesized through various methods, offering a range of biological activities. These compounds have been explored for their insecticidal, antimicrobial, and potential anti-asthma properties. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown insecticidal activity against Spodoptera littoralis, suggesting their utility in agricultural pest control (Fadda et al., 2017). Similarly, triazolo[1,5-c]pyrimidines have been prepared as potential antiasthma agents, highlighting the versatility of heterocyclic compounds in therapeutic applications (Medwid et al., 1990).

Antioxidant and Antimicrobial Properties

The synthesis of heterocyclic compounds has also focused on evaluating their antioxidant and antimicrobial capabilities. For example, new classes of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and shown to exhibit antimicrobial and antioxidant activity, demonstrating their potential in developing new therapeutic agents (Flefel et al., 2018).

Structure and Energy Framework Analysis

The detailed study of heterocyclic compounds extends to their structural analysis and energy frameworks. For example, the synthesis, structure analysis, and Hirshfeld surface studies of pyridazine analogs have contributed to a better understanding of their pharmaceutical importance, providing insights into their molecular interactions and stability (Sallam et al., 2021).

properties

IUPAC Name

2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-14-8-9-16(17(12-14)30-2)22-19(27)13-25-21(28)26-18(23-25)10-11-20(24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFSKJPOJJHROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide

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